molecular formula C9H4BrClN2O2 B13615391 3-Bromo-4-chloro-6-nitroquinoline

3-Bromo-4-chloro-6-nitroquinoline

Cat. No.: B13615391
M. Wt: 287.50 g/mol
InChI Key: YAEFENZIBHTRSI-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-6-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrClN2O2. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloro-6-nitroquinoline typically involves the functionalization of the quinoline scaffold. One common method includes the nitration of 3-bromo-4-chloroquinoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chloro-6-nitroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides.

Common Reagents and Conditions:

Major Products:

    Substitution: Derivatives with different functional groups replacing bromine or chlorine.

    Reduction: 3-Bromo-4-chloro-6-aminoquinoline.

    Oxidation: Quinoline N-oxides.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-6-nitroquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it can inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

  • 6-Bromo-4-chloro-7-fluoro-3-nitroquinoline
  • 7-Bromo-4-chloro-3-nitroquinoline
  • 6-Bromo-4-chloro-3-nitroquinoline

Comparison: 3-Bromo-4-chloro-6-nitroquinoline is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or synthetic utility, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C9H4BrClN2O2

Molecular Weight

287.50 g/mol

IUPAC Name

3-bromo-4-chloro-6-nitroquinoline

InChI

InChI=1S/C9H4BrClN2O2/c10-7-4-12-8-2-1-5(13(14)15)3-6(8)9(7)11/h1-4H

InChI Key

YAEFENZIBHTRSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1[N+](=O)[O-])Cl)Br

Origin of Product

United States

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